1-Iodo-2-(methylthio)ethane
Overview
Description
Scientific Research Applications
Radiolytic Studies
1-Iodo-2-(methylthio)ethane has been studied in pulse radiolytic research. It forms an intermolecular species with a three-electron bond between sulfur and iodine when synthesized via a ring-opening reaction. This compound exhibits unique optical absorption bands, important in understanding radical cation behaviors (Anklam, Mohan, & Asmus, 1987).
Conformational Stability Studies
The conformational stability of 1-Iodo-2-(methylthio)ethane-related compounds has been investigated using matrix-isolation infrared spectroscopy and density functional calculations. This research provides insights into molecular stability and intramolecular interactions (Harada, Yoshida, Ohno, & Matsuura, 2002).
Intramolecular Interaction Analysis
Studies have provided evidence for attractive intramolecular interactions in conformers of 1-methoxy-2-(methylthio)ethane, showcasing the potential for investigating molecular structures and forces (Yoshida, 1997).
Crystal and Molecular Structure Analysis
The crystal structures of related compounds have been analyzed, aiding in the understanding of molecular configurations and stability at different temperatures (Yokoyama & Ohashi, 1998).
Synthesis of Coenzyme M Analogues
1-Iodo-2-(methylthio)ethane has implications in the synthesis of coenzyme M analogues, contributing to our understanding of enzyme systems in microorganisms (Gunsalus, Romesser, & Wolfe, 1978).
Living Cell Imaging
It has been used in developing novel fluorescent probes for Ni(2+)-induced intramolecular excimer formation, demonstrating applications in living cell imaging (Banerjee et al., 2012).
Chemical Synthesis and Reactivity Studies
The compound's derivatives have been synthesized for various purposes, including studying chemical reactivity and molecular transformations (Billington & Golding, 1982).
Antiviral Activity Against COVID-19
Derivatives of 1-Iodo-2-(methylthio)ethane have been synthesized and investigated for their antiviral activity against COVID-19, demonstrating the compound's potential in medicinal chemistry (Rashdan et al., 2021).
CNDO/2 Parametrizations in Organosulfur Molecules
The compound has been studied in the context of CNDO/2 parametrizations, providing insights into the behavior of organosulfur molecules (Ohsaku, Bingo, Sugikawa, & Murata, 1979).
Metabolite Analysis in Urine
Its metabolites have been analyzed in urine, showcasing its role in understanding exposure to certain substances (Black, Clarke, & Read, 1991).
Cross-Coupling Reactions
The compound plays a role in copper-catalyzed cross-coupling reactions, significant in synthetic organic chemistry (Chen & Chen, 2006).
properties
IUPAC Name |
1-iodo-2-methylsulfanylethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7IS/c1-5-3-2-4/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUAEMOTGJVLPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7IS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40575949 | |
Record name | 1-Iodo-2-(methylsulfanyl)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40575949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodo-2-(methylthio)ethane | |
CAS RN |
108122-14-1 | |
Record name | 1-Iodo-2-(methylsulfanyl)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40575949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.